2-(chloromethyl)-6-methyl-4-(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

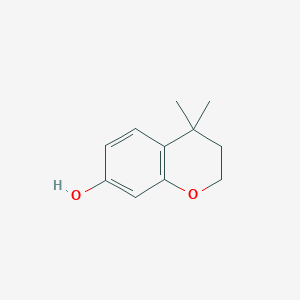

“2-(chloromethyl)-6-methyl-4-(trifluoromethyl)pyridine” is a chemical compound with the molecular weight of 195.57 . It is a yellow to brown liquid . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs) is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Another well-known approach is simultaneous vapor–phase chlorination/fluorination at a high temperature (>300°C) with transition metal-based catalysts such as iron fluoride .Molecular Structure Analysis

The molecular structure of “2-(chloromethyl)-6-methyl-4-(trifluoromethyl)pyridine” is characterized by the presence of a fluorine atom and a pyridine in their structure . The bonding distance in N⋯H–O is determined to be 2.027 (2) Å, whilst that in O⋯H–C interaction is 2.728 (2) Å .Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The synthesis of pyridalyl, as is the case for other TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis

“2-(chloromethyl)-6-methyl-4-(trifluoromethyl)pyridine” is a yellow to brown liquid . It is stored in a refrigerator and shipped at room temperature . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Mécanisme D'action

Safety and Hazards

This chemical is considered hazardous. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin or if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(chloromethyl)-6-methyl-4-(trifluoromethyl)pyridine involves the chlorination of 2-methyl-6-(trifluoromethyl)pyridine followed by the reaction of the resulting intermediate with formaldehyde.", "Starting Materials": [ "2-methyl-6-(trifluoromethyl)pyridine", "Chlorine gas", "Formaldehyde", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ "Step 1: Chlorination of 2-methyl-6-(trifluoromethyl)pyridine using chlorine gas in the presence of hydrochloric acid as a catalyst to yield 2-chloromethyl-6-methyl-4-(trifluoromethyl)pyridine.", "Step 2: Separation of the product by extraction with diethyl ether.", "Step 3: Reaction of 2-chloromethyl-6-methyl-4-(trifluoromethyl)pyridine with formaldehyde in the presence of sodium hydroxide as a base to yield 2-(chloromethyl)-6-methyl-4-(trifluoromethyl)pyridine.", "Step 4: Purification of the product by recrystallization or column chromatography." ] } | |

Numéro CAS |

1393531-62-8 |

Nom du produit |

2-(chloromethyl)-6-methyl-4-(trifluoromethyl)pyridine |

Formule moléculaire |

C8H7ClF3N |

Poids moléculaire |

209.6 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.